1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride is a synthetic compound with significant interest in medicinal chemistry. This compound belongs to a class of sulfonamides and is characterized by the presence of trifluoromethyl and pyrazole groups, which are known for their biological activity.
This compound can be classified as a sulfonamide due to the presence of the methanesulfonamide group. It also features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The piperidine and pyrazole moieties contribute to its pharmacological profile, making it a candidate for further investigation in drug development.
The synthesis of 1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride involves several steps that typically include:
Technical details regarding molar ratios, reaction conditions (temperature, solvent), and purification methods (such as recrystallization) are crucial for optimizing yield and purity .
The molecular formula for 1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride is C9H14ClF3N4O2S. It has a molecular weight of 334.75 g/mol. The structural representation includes:
The InChI key for this compound is QCIHSAFXTGEVKH-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .
The compound's structural data can be represented using various notations such as SMILES: C1CNCCC1N2C=C(C=N2)NS(=O)(=O)C(F)(F)F.Cl
, which encodes its molecular structure in a linear format suitable for computational analysis .
The compound may participate in various chemical reactions typical for sulfonamides and heterocycles:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are essential for optimizing these reactions .
The mechanism of action for 1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride is not fully elucidated but is likely related to its interaction with specific biological targets:
Further studies are necessary to clarify its precise biological interactions and effects .
Key chemical properties include:
Relevant data from safety data sheets should be consulted for detailed handling instructions .
The potential applications of 1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride include:
Continued research into this compound could yield valuable insights into its pharmacological properties and expand its applications within medicinal chemistry .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1